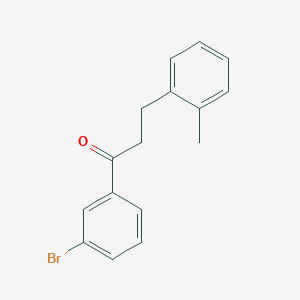
3'-Bromo-3-(2-methylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3'-Bromo-3-(2-methylphenyl)propiophenone is a brominated aromatic ketone that is of interest in various chemical research areas. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and chemical properties of related brominated aromatic compounds, which can be useful in understanding the chemistry of 3'-Bromo-3-(2-methylphenyl)propiophenone.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves palladium-catalyzed reactions, as seen in the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones from 2-hydroxy-2-methylpropiophenone and aryl bromides . Similarly, the synthesis of natural bromophenols and their derivatives has been reported, which includes bromination, reduction, and demethylation steps . These methods could potentially be adapted for the synthesis of 3'-Bromo-3-(2-methylphenyl)propiophenone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds can be characterized using spectroscopic techniques and X-ray diffraction, as demonstrated for (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . Density functional theory (DFT) calculations can provide insights into the electronic structure and properties of these molecules . Such analyses are crucial for understanding the reactivity and potential applications of 3'-Bromo-3-(2-methylphenyl)propiophenone.
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including carbonylative cyclization to form indenones and reactions with enaminothioketones to yield oxoimmoniosulfides . These reactions highlight the reactivity of brominated aromatics towards nucleophiles and electrophiles, which could be relevant for the chemical behavior of 3'-Bromo-3-(2-methylphenyl)propiophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds, such as antioxidant and radical scavenging activities, have been studied extensively . These properties are influenced by the presence of bromine atoms and the overall molecular structure. The antioxidant activities of these compounds are compared to standard antioxidants, indicating their potential utility in pharmaceutical or material science applications. Similar studies could be conducted on 3'-Bromo-3-(2-methylphenyl)propiophenone to determine its properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Brominated Compounds in Environmental Research
Brominated compounds, such as 2,4,6-Tribromophenol, have been extensively studied for their environmental presence and toxicology. These studies often focus on their role as intermediates in the synthesis of brominated flame retardants and their degradation products. Environmental research on brominated compounds like 2,4,6-Tribromophenol helps in understanding their distribution, toxicity, and impact on ecosystems and human health (Koch & Sures, 2018).
Phenolic Compounds in Pharmacological Development
Phenolic compounds, such as Thymol, have been recognized for their pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial activities. This suggests that brominated phenolic compounds like 3'-Bromo-3-(2-methylphenyl)propiophenone could also be of interest in developing new therapeutic agents or studying their biological effects (Nagoor Meeran et al., 2017).
Application in Synthesis and Material Science
Compounds with specific functional groups are valuable in synthetic chemistry for producing various materials, including pharmaceuticals and polymers. For instance, the synthesis of brominated biphenyls is critical in manufacturing anti-inflammatory drugs. This highlights the potential use of brominated propiophenones in synthesizing novel compounds or materials with specific properties (Qiu et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSWVZWQGCCTLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644016 |
Source


|
| Record name | 1-(3-Bromophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-3-(2-methylphenyl)propiophenone | |
CAS RN |
898789-38-3 |
Source


|
| Record name | 1-Propanone, 1-(3-bromophenyl)-3-(2-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromophenyl)-3-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

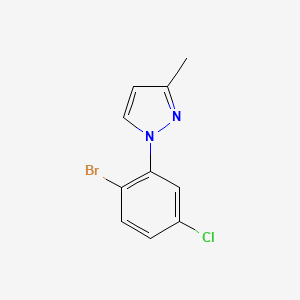
![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)
![5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1292873.png)
![6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1292874.png)
![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)
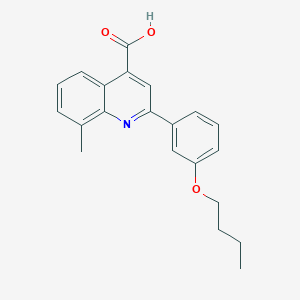
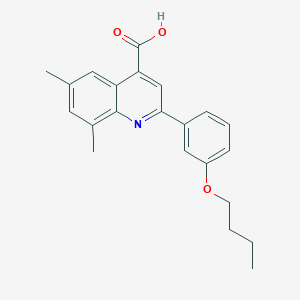
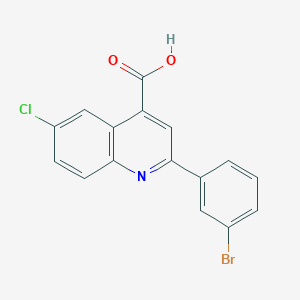
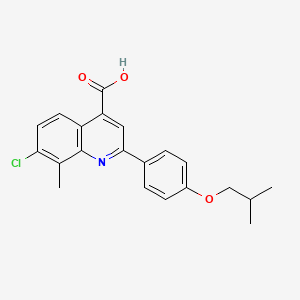
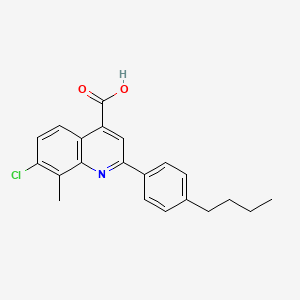
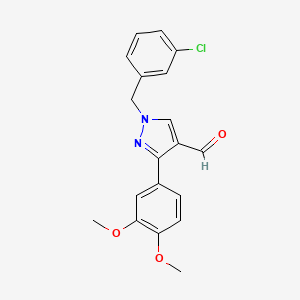
![3-amino-6-isopropyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1292889.png)
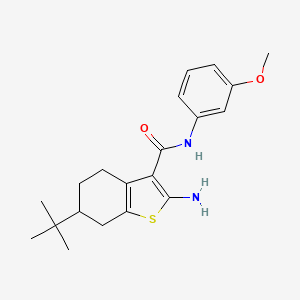
![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)